2,8-Dimethylnonane-4,6-dione

Catalog No.
S1892372
CAS No.
7307-08-6
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8-Dimethylnonane-4,6-dione

CAS Number

7307-08-6

Product Name

2,8-Dimethylnonane-4,6-dione

IUPAC Name

2,8-dimethylnonane-4,6-dione

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3

InChI Key

GJMUCDMIIVSROW-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)CC(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)CC(=O)CC(C)C

2,8-Dimethylnonane-4,6-dione is an organic compound with the molecular formula C11H20O2 and a CAS number of 7307-08-6. It features a nonane backbone with two methyl groups at the 2 and 8 positions and two ketone functional groups at the 4 and 6 positions. This compound is classified as a diketone and is known for its unique structural properties that contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science .

Currently, there is no documented information regarding the mechanism of action of DMD in biological systems.

As with any unknown compound, caution should be exercised when handling DMD.

  • Limited data: The absence of specific data on hazards necessitates treating it as a potentially hazardous material until more information is available [].
  • Potential hazards: The presence of ketone groups suggests mild eye and skin irritation. Additionally, inhalation may cause respiratory tract irritation [].
Typical of diketones. These include:

  • Condensation Reactions: It can undergo aldol condensation with aldehydes or other ketones, leading to larger carbon skeletons.
  • Hydrazone Formation: The compound reacts with hydrazines to form hydrazones, which are useful intermediates in organic synthesis .
  • Reduction Reactions: The diketone can be reduced to corresponding alcohols or other derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight its versatility as a building block in organic chemistry.

Several methods have been reported for synthesizing 2,8-Dimethylnonane-4,6-dione:

  • Base-Catalyzed Condensation: A common method involves the condensation of appropriate aldehydes or ketones in the presence of a base catalyst.
  • Oxidative Methods: Oxidation of suitable precursors can yield diketones like 2,8-Dimethylnonane-4,6-dione.
  • Hydrazone Intermediates: The compound can also be synthesized via hydrazone intermediates through reactions involving phenyl hydrazine .

These methods showcase the compound's synthetic accessibility for research purposes.

2,8-Dimethylnonane-4,6-dione has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for functional materials.
  • Research: The compound is used in various academic studies to explore its reactivity and potential derivatives .

Several compounds share structural similarities with 2,8-Dimethylnonane-4,6-dione. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,6-Dimethylheptane-3,5-dioneSimilar diketone structureShorter carbon chain; different methyl positioning
2,2,6,6-Tetramethylheptane-3,5-dioneHighly branched structureMore steric hindrance due to additional methyl groups
DiisobutyrylmethaneSimilar diketone functionalityDifferent alkyl substituents affecting reactivity

The unique positioning of methyl groups in 2,8-Dimethylnonane-4,6-dione contributes to its distinct chemical behavior compared to these similar compounds.

XLogP3

2.3

Wikipedia

2,8-Dimethyl-4,6-nonanedione

Dates

Modify: 2023-08-16

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